molecular formula C15H15N3O3S B5141861 4-[2-(6-Methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoic acid

4-[2-(6-Methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoic acid

Cat. No.: B5141861
M. Wt: 317.4 g/mol
InChI Key: RQJAQDUSPTXIQP-UHFFFAOYSA-N
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Description

4-[2-(6-Methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoic acid is a complex organic compound that features a benzoic acid core linked to a sulfanylpropanoylamino group, which is further connected to a 6-methylpyrimidinyl moiety

Properties

IUPAC Name

4-[2-(6-methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-9-7-13(17-8-16-9)22-10(2)14(19)18-12-5-3-11(4-6-12)15(20)21/h3-8,10H,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJAQDUSPTXIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)SC(C)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(6-Methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the sulfanylpropanoylamino intermediate: This step involves the reaction of 6-methylpyrimidin-4-thiol with a suitable acylating agent to form the sulfanylpropanoylamino intermediate.

    Coupling with benzoic acid derivative: The intermediate is then coupled with a benzoic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(6-Methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Nitrated or halogenated derivatives of the benzoic acid moiety.

Scientific Research Applications

4-[2-(6-Methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[2-(6-Methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit a key enzyme involved in a metabolic pathway, leading to therapeutic effects in certain diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(6-Methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound for various scientific research applications.

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